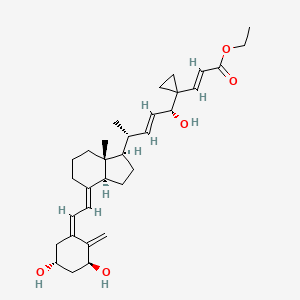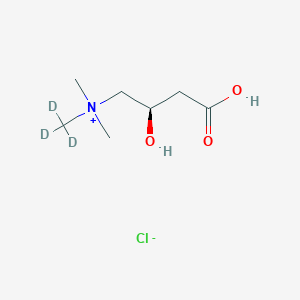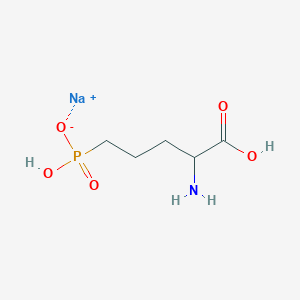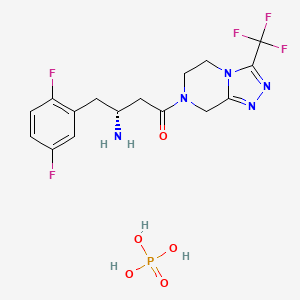
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a cyclopentadienyl ring, diphenylphosphane, and metal centers of iron and palladium. The presence of dichloromethane as a ligand further adds to its complexity and versatility.
Mecanismo De Acción
Target of Action
It’s known that palladium complexes, such as [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (ii), are often used as catalysts in various chemical reactions .
Mode of Action
Palladium complexes are generally known to facilitate various types of coupling reactions . They can provide efficient pathways for the formation of C-C and C-N bonds, which are often challenging to construct .
Biochemical Pathways
It’s known that palladium complexes can play a crucial role in various organic synthesis reactions . They can catalyze the formation of biaryls, a common structure in many organic compounds .
Result of Action
The use of palladium complexes in organic synthesis can lead to the formation of various organic compounds with potential biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the catalytic activity of palladium complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride typically involves the reaction of cyclopentadienyl iron complexes with diphenylphosphane and palladium chloride. The reaction is carried out in the presence of dichloromethane as a solvent. The process requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions may result in the formation of new organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbonylation reactions.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry:
Biological Studies: The compound is used in studies related to enzyme mimetics and bioinorganic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane: Similar structure but lacks the palladium center.
1,1’-Bis(diphenylphosphino)ferrocene: Contains iron and diphenylphosphane but lacks the cyclopentadienyl ring.
Dichloropalladium(II) complexes: Contains palladium but lacks the cyclopentadienyl and diphenylphosphane ligands.
Uniqueness
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride is unique due to its combination of cyclopentadienyl, diphenylphosphane, iron, and palladium centers. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
95464-05-4 |
|---|---|
Fórmula molecular |
C35H30Cl4FeP2Pd |
Peso molecular |
816.6 g/mol |
Nombre IUPAC |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2/p-2 |
Clave InChI |
SNRCKKQHDUIRIY-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.[Cl-].[Cl-].[Fe+2].[Pd+2] |
SMILES canónico |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
Sinónimos |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride methylene chloride adduc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)



